molecular formula C13H20 B13956570 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane CAS No. 507227-53-4

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane

Cat. No.: B13956570
CAS No.: 507227-53-4
M. Wt: 176.30 g/mol
InChI Key: WRRMICVMSYPMJY-UHFFFAOYSA-N
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Description

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is part of a broader class of tricyclo[3.3.1.1~3,7~]decane derivatives, which are known for their rigid, cage-like configurations. These structures are often found in various natural products and have significant implications in synthetic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclo[3.3.1.1~3,7~]decane framework .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic methodologies, such as SmI2-mediated reductive cyclization and light-initiated radical addition–fragmentation reactions, have improved the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane: The parent compound with a similar tricyclic structure.

    2-Ethyltricyclo[3.3.1.1~3,7~]decane: A derivative with an ethyl group instead of a cyclopropyl group.

    2-Nitrotricyclo[3.3.1.1~3,7~]decane: A derivative with a nitro group.

Uniqueness

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

507227-53-4

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

2-cyclopropyladamantane

InChI

InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2

InChI Key

WRRMICVMSYPMJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3CC4CC(C3)CC2C4

Origin of Product

United States

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